molecular formula C5H11NO2S B2796815 5,5-Dimethylisothiazolidine 1,1-dioxide CAS No. 1487500-98-0

5,5-Dimethylisothiazolidine 1,1-dioxide

Cat. No. B2796815
CAS RN: 1487500-98-0
M. Wt: 149.21
InChI Key: KWXZHEYNEMPUKK-UHFFFAOYSA-N
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Description

5,5-Dimethylisothiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 1487500-98-0 and a molecular weight of 149.21 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

5,5-Dimethylisothiazolidine 1,1-dioxide is a solid at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Unusual Dimeric Product Formation

In a study exploring the reactivity of thiadiazolidine derivatives, treatment with sulfuryl chloride led to an unexpected dimeric product from a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether. This outcome, elucidated through X-ray crystallography, contributes to the understanding of sulfur-containing heterocyclic compounds' chemical behavior and potential applications in synthetic chemistry (Dengfeng Dou et al., 2009).

Conformational Analysis of Thiadiazole Derivatives

Research on the conformational properties of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide highlights the complex interplay of molecular geometry in determining the stability and reactivity of sulfur-nitrogen heterocycles. This study provides insights into how structural modifications influence molecular conformations, offering pathways to tailor these compounds for specific applications in materials science and molecular engineering (A. Kaczor et al., 2006).

Antioxidant and Antibacterial Activities

The synthesis of N'-arylmethylidene derivatives of thiadiazolidine demonstrated notable antioxidant and antibacterial properties. This research opens avenues for the development of new therapeutic agents, leveraging the unique chemical framework of thiadiazolidine dioxides for potential applications in combating oxidative stress-related diseases and bacterial infections (Matloob Ahmad et al., 2010).

Crystal Structure Elucidation

The crystallographic analysis of dimethylisothiazolopyridine derivatives has laid the groundwork for understanding the structural aspects that govern the physicochemical properties of such molecules. These findings are critical for designing drugs and materials with desired functionalities, showcasing the potential of isothiazolidine dioxides in pharmaceutical and materials chemistry (Z. Karczmarzyk & W. Malinka, 2004).

Synthesis Routes and Antitumor Evaluation

Explorations into new synthesis routes for thiadiazolidine dioxide derivatives have led to compounds with promising antitumor activities. Such studies are instrumental in the quest for new anticancer drugs, demonstrating the therapeutic potential of sulfur-nitrogen heterocycles (F. Al-Omran et al., 2014).

Safety And Hazards

The safety information for 5,5-Dimethylisothiazolidine 1,1-dioxide indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,5-dimethyl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2)3-4-6-9(5,7)8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXZHEYNEMPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylisothiazolidine 1,1-dioxide

CAS RN

1487500-98-0
Record name 5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide (0.220 g, 0.7 mmol) in methylene chloride (10 mL) was added trifluoroacetic acid (3.591 mL, 48.3 mmol) and the resulting red solution was stirred at 0° C. for 3 hrs and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (20-80% ethyl acetate/hexanes) to give a clear oil (0.087 g, 86%). 1HNMR (300 MHz, CDCl3) δ 4.61 (br s, 1H), 3.32-3.26 (td, 2H, J=5.1, 7.1 Hz), 2.25-2.20 (t, 2H, J=7.2 Hz), 1.43 (s, 6H).
Name
2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3.591 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
86%

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